1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide
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Overview
Description
1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzyl group, a cyanocyclopropyl group, and a carboxamide group attached to the indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, where the indole is treated with benzyl chloride in the presence of a base such as sodium hydride.
Formation of the Cyanocyclopropyl Group: The cyanocyclopropyl group can be introduced through a cyclopropanation reaction, where the indole derivative is treated with a diazo compound in the presence of a transition metal catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the indole derivative is treated with an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole core or the benzyl group are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide can be compared with other similar compounds, such as:
1-benzyl-N-(1-cyanocyclopropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: Similar structure but with a pyrazolo[3,4-b]pyridine core.
1-benzyl-N-(1-cyanocyclopropyl)-5-ethyltriazole-4-carboxamide: Similar structure but with a triazole core.
(3S,4S)-1-benzyl-N-(1-cyanocyclopropyl)-4-methylpyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine core.
Properties
IUPAC Name |
1-benzyl-N-(1-cyanocyclopropyl)indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-14-20(10-11-20)22-19(24)17-13-23(12-15-6-2-1-3-7-15)18-9-5-4-8-16(17)18/h1-9,13H,10-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPOGDPHMUSQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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